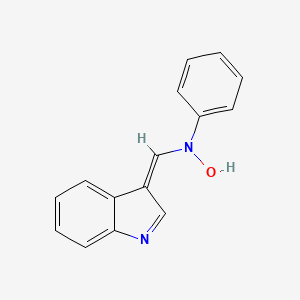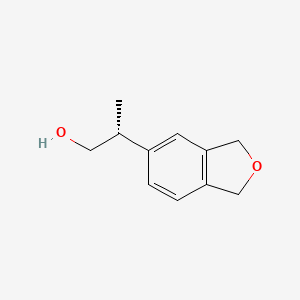
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol, also known as DBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBH is a chiral molecule, meaning it has a non-superimposable mirror image, and it is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways. Studies have shown that (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol also activates the p38 MAPK pathway, which is involved in cell stress and apoptosis.
Biochemical and Physiological Effects:
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol has been shown to have various biochemical and physiological effects. In cancer cells, (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol induces apoptosis by activating caspase-3 and -9, two enzymes involved in the process of programmed cell death. (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol also inhibits the expression of various proteins involved in cell proliferation and survival, such as cyclin D1 and Bcl-2. In Alzheimer's disease, (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol inhibits the aggregation of beta-amyloid by binding to the protein and preventing its aggregation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol in lab experiments is its specificity for cancer cells and beta-amyloid. (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol has been shown to have minimal toxicity to normal cells, making it a potential therapeutic agent with fewer side effects. However, one of the limitations of using (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For research include the development of more efficient synthesis methods, optimization of (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol's therapeutic potential, and further studies on its mechanism of action and potential use in other diseases.
Métodos De Síntesis
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the condensation of salicylaldehyde with acetone to form 2-hydroxy-1,3-diphenylpropanone. The second step involves the reduction of the carbonyl group using sodium borohydride to form 2-hydroxy-1,3-diphenylpropanol. The final step involves the cyclization of the alcohol using p-toluenesulfonic acid to form (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol.
Aplicaciones Científicas De Investigación
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol has been studied extensively for its potential therapeutic applications in various diseases. One of the major areas of research is its anti-cancer properties. Studies have shown that (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol inhibits the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
Propiedades
IUPAC Name |
(2R)-2-(1,3-dihydro-2-benzofuran-5-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(5-12)9-2-3-10-6-13-7-11(10)4-9/h2-4,8,12H,5-7H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYHESNAKWPUHH-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(COC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC2=C(COC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Fluoro-4-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2605604.png)
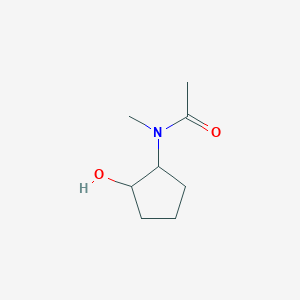
![1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2605609.png)
![2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2605611.png)
![5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2605613.png)

![2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2605618.png)

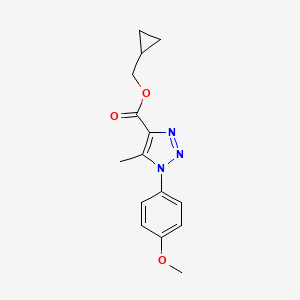
![(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B2605622.png)
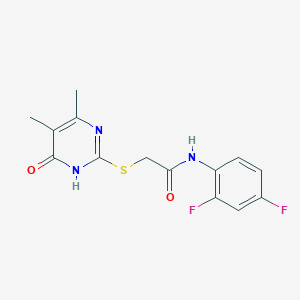

![N-[3-(morpholin-4-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2605625.png)
